molecular formula C11H14O5 B150550 Sarracenin CAS No. 59653-37-1

Sarracenin

Cat. No.: B150550
CAS No.: 59653-37-1
M. Wt: 226.23 g/mol
InChI Key: QGBCGMGBGAHJIT-DANLAGSESA-N
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Mechanism of Action

Biological Activity

Sarracenin is an iridoid compound primarily isolated from the roots of the carnivorous plant Sarracenia flava, and it has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Chemical Structure and Biosynthesis

This compound is classified as an iridoid, a type of monoterpene. Its biosynthesis is believed to involve the precursor loganin, with intermediates such as morronoside or secologanin. This pathway highlights the chemical diversity found in the Sarraceniaceae family and related species.

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. The following table summarizes its antimicrobial effects:

Pathogen Activity
Staphylococcus aureusInhibition observed
Streptococcus pyogenesInhibition observed
Shigella dysenteriaeInhibition observed
Klebsiella pneumoniaeInhibition observed
Candida albicansInhibition observed
Candida tropicalisInhibition observed
Candida thruseiInhibition observed
Candida stellatoideaInhibition observed

Research has shown that this compound's antimicrobial activity is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal species . The compound was first isolated in 1976 and has since been studied for its potential therapeutic applications.

3. Anticancer Activity

This compound also demonstrates cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cell Lines Tested :
    • A375 (human melanoma)
    • SGC-7901 (human gastric cancer)
    • HeLa (cervical cancer)

The cytotoxicity of this compound was evaluated through assays that measured cell viability and apoptosis induction. For instance, treatment with this compound resulted in significant apoptosis in A375 cells, with DNA fragmentation observed at concentrations as low as 50 μg/mL .

Case Study: Synergistic Effects with Chemotherapy

A study investigated the synergistic effects of this compound when combined with standard chemotherapy agents such as 5-fluorouracil (5-FU). The combination showed enhanced anticancer activity against 4T1 mammary carcinoma cells, indicating that this compound could potentially improve the efficacy of existing cancer treatments .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Research indicated that this compound inhibits human dihydroorotase (huDHOase), a target for anticancer drug development. This inhibition suggests a potential pathway through which this compound exerts its anticancer effects .
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells, characterized by nuclear condensation and DNA fragmentation, which are hallmarks of programmed cell death .

5. Conclusion

This compound presents promising biological activities that warrant further investigation. Its antimicrobial and anticancer properties suggest potential applications in pharmacology, particularly in developing natural therapeutics for infections and cancer treatment.

Properties

CAS No.

59653-37-1

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl (1R,3R,7S,8S,9S)-9-methyl-2,4,10-trioxatricyclo[5.3.1.03,8]undec-5-ene-6-carboxylate

InChI

InChI=1S/C11H14O5/c1-5-9-6-3-8(15-5)16-11(9)14-4-7(6)10(12)13-2/h4-6,8-9,11H,3H2,1-2H3/t5-,6+,8+,9+,11+/m0/s1

InChI Key

QGBCGMGBGAHJIT-DANLAGSESA-N

SMILES

CC1C2C3CC(O1)OC2OC=C3C(=O)OC

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H]3C[C@H](O1)O[C@H]2OC=C3C(=O)OC

Canonical SMILES

CC1C2C3CC(O1)OC2OC=C3C(=O)OC

Key on ui other cas no.

59653-37-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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